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Compound of Interest

Compound Name: 3-Tosylimidazolidine-2,4-dione

Cat. No.: B12381150 Get Quote

3-Tosylimidazolidine-2,4-dione: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Tosylimidazolidine-2,4-dione is not readily

available in the public domain. This technical guide has been compiled based on the known

chemical properties of the core imidazolidine-2,4-dione structure and the well-understood

influence of the tosyl functional group. The information presented herein, including properties

and experimental protocols, is predictive and should be used as a reference for further

research and validation.

Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of five-membered

heterocyclic compounds that form the structural core of various biologically active molecules.

Their derivatives have garnered significant interest in medicinal chemistry due to their diverse

pharmacological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.

The introduction of a tosyl (p-toluenesulfonyl) group at the N-3 position is anticipated to

modulate the electronic and steric properties of the hydantoin ring, potentially influencing its

biological activity and pharmacokinetic profile. This guide provides a comprehensive overview

of the predicted chemical properties, structure, and a plausible synthetic route for 3-
Tosylimidazolidine-2,4-dione.
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Chemical Structure and Properties
The chemical structure of 3-Tosylimidazolidine-2,4-dione consists of an imidazolidine-2,4-

dione ring system where the nitrogen atom at position 3 is substituted with a tosyl group.

Table 1: Predicted Chemical Identifiers and Properties of 3-Tosylimidazolidine-2,4-dione

Property Predicted Value

Molecular Formula C₁₀H₁₀N₂O₄S

Molecular Weight 254.26 g/mol

IUPAC Name 3-(p-Tolylsulfonyl)imidazolidine-2,4-dione

SMILES (Simplified) O=S(C1=CC=C(C)C=C1)(N2C(C(N2)=O)=O)=O

InChI Key (Predicted)

InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-

7)17(15,16)12-6-11-10(14)9(12)13/h2-

5H,6H2,1H3,(H,11,14)

CAS Number Not Assigned

Table 2: Predicted Physicochemical Properties of 3-Tosylimidazolidine-2,4-dione

Property Predicted Value

Melting Point

Expected to be a crystalline solid with a

relatively high melting point, likely >200 °C,

based on related structures.

Boiling Point
High, likely to decompose before boiling under

atmospheric pressure.

Solubility

Predicted to have low solubility in water and

higher solubility in polar organic solvents such

as dimethyl sulfoxide (DMSO),

dimethylformamide (DMF), and acetone.

Appearance Likely a white to off-white crystalline solid.
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Predicted Spectral Data
The structural features of 3-Tosylimidazolidine-2,4-dione suggest characteristic signals in

various spectroscopic analyses.

Table 3: Predicted Spectroscopic Data for 3-Tosylimidazolidine-2,4-dione

Spectroscopy Predicted Chemical Shifts / Frequencies

¹H NMR (in DMSO-d₆)

- Aromatic protons of the tosyl group: δ 7.4-8.0

ppm (two doublets). - Methyl protons of the tosyl

group: δ ~2.4 ppm (singlet). - Methylene protons

of the imidazolidine ring: δ ~4.0 ppm (singlet). -

NH proton of the imidazolidine ring: A broad

singlet, chemical shift can vary.

¹³C NMR (in DMSO-d₆)

- Carbonyl carbons of the imidazolidine ring: δ

150-175 ppm. - Methylene carbon of the

imidazolidine ring: δ ~45-55 ppm. - Aromatic

carbons of the tosyl group: δ 125-145 ppm. -

Methyl carbon of the tosyl group: δ ~21 ppm.

IR (KBr, cm⁻¹)

- N-H stretching: ~3200-3300 cm⁻¹. - C=O

stretching (asymmetric and symmetric): ~1700-

1780 cm⁻¹. - S=O stretching (asymmetric and

symmetric): ~1350 and ~1160 cm⁻¹. - Aromatic

C-H stretching: ~3000-3100 cm⁻¹.

Mass Spectrometry (EI)

- Molecular ion peak (M⁺) at m/z = 254. -

Characteristic fragment ions corresponding to

the loss of the tosyl group and fragmentation of

the imidazolidine-2,4-dione ring.

Proposed Synthesis
A plausible synthetic route for 3-Tosylimidazolidine-2,4-dione involves the N-sulfonylation of

the parent imidazolidine-2,4-dione (hydantoin).
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Experimental Protocol: Synthesis of 3-
Tosylimidazolidine-2,4-dione
Materials:

Imidazolidine-2,4-dione (Hydantoin)

p-Toluenesulfonyl chloride (TsCl)

A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

Procedure:

To a solution of imidazolidine-2,4-dione (1.0 eq) in the chosen anhydrous solvent, add the

base (1.1-1.5 eq) and stir at room temperature.

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in the same solvent to the

reaction mixture.

Stir the reaction at room temperature for several hours or until completion, monitoring the

progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove any precipitated salts.

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to afford the desired 3-
Tosylimidazolidine-2,4-dione.

Characterization: The structure of the synthesized compound should be confirmed using

spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its purity

should be assessed by elemental analysis or high-performance liquid chromatography (HPLC).
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Synthesis Workflow Diagram

Imidazolidine-2,4-dione
+ p-Toluenesulfonyl Chloride

+ Base

N-Sulfonylation
in Anhydrous Solvent

1. Mix Aqueous Workup
(Acid Wash, Brine Wash)

2. Reaction Completion Purification
(Recrystallization or Chromatography)

3. Extraction 3-Tosylimidazolidine-2,4-dione4. Isolation

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-Tosylimidazolidine-2,4-dione.

Potential Signaling Pathways and Biological
Relevance
While no specific biological activity has been reported for 3-Tosylimidazolidine-2,4-dione, the

imidazolidine-2,4-dione scaffold is a known pharmacophore. Derivatives have been

investigated for their roles as inhibitors of various enzymes and as modulators of signaling

pathways. For instance, some imidazolidine-2,4-dione derivatives have been explored as

inhibitors of bacterial virulence factors.[1] The introduction of a tosyl group could potentially

lead to novel interactions with biological targets.

Logical Relationship of a Potential Drug Discovery
Process
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Discovery & Preclinical

Target Identification
(e.g., Enzyme, Receptor)

Synthesis of
3-Tosylimidazolidine-2,4-dione

In Vitro Screening
(Binding Assays, Enzyme Inhibition)

Lead Optimization
(Structure-Activity Relationship)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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